4-Pentylbenzoyl chloride
Overview
Description
4-Pentylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO . It is a derivative of benzoyl chloride where the benzene ring is substituted with a pentyl group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various derivatives and functional materials .
Mechanism of Action
Target of Action
4-Pentylbenzoyl chloride is a chemical compound used in the synthesis of various derivatives It’s known to react with compounds like betulinic acid to form 3-o-acyl derivatives .
Mode of Action
The mode of action of this compound primarily involves its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can readily react with nucleophiles, leading to the formation of new covalent bonds .
Biochemical Pathways
Its role in the synthesis of 3-o-acyl derivatives suggests it may be involved in modifying the properties of other compounds .
Result of Action
The result of this compound’s action is the formation of new compounds through its reactivity as an acyl chloride . For instance, it has been used in the synthesis of 3-O-acyl derivatives of betulinic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive substances. It’s important to note that this compound is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Pentylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of amylbenzene with oxalyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out in dry methylene chloride at a controlled temperature of 20-25°C. The product is then purified through vacuum distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and conditions to ensure high yield and purity. The use of advanced distillation techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-pentylbenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Solvents: Dry methylene chloride, ether, and other non-polar solvents.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-Pentylbenzoic Acid: Formed by hydrolysis.
Scientific Research Applications
4-Pentylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of liquid crystals and other functional materials.
Biology: In the preparation of bioactive compounds and drug intermediates.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 4-Octylbenzoyl chloride
- 4-Hexylbenzoyl chloride
- 4-Butylbenzoyl chloride
Comparison: 4-Pentylbenzoyl chloride is unique due to its specific chain length, which influences its reactivity and the properties of the derivatives formed. Compared to shorter or longer alkyl chain benzoyl chlorides, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-pentylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBRKYLXMNQFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068520 | |
Record name | Benzoyl chloride, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49763-65-7 | |
Record name | 4-Pentylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49763-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a major byproduct formed during the synthesis of 4-Pentylbenzoyl chloride and how can its formation be minimized?
A1: The research abstract highlights 4,4′-disubstituted benzophenone as a significant byproduct during the synthesis of this compound []. While the abstract doesn't detail mitigation strategies, optimizing reaction conditions like temperature, stoichiometry, and reaction time could potentially minimize byproduct formation. Further research focusing on the reaction mechanism and kinetics would be beneficial in developing targeted strategies for byproduct control.
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